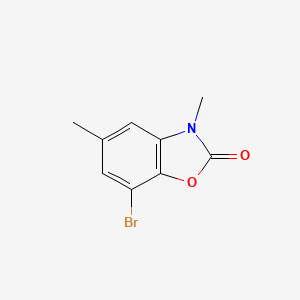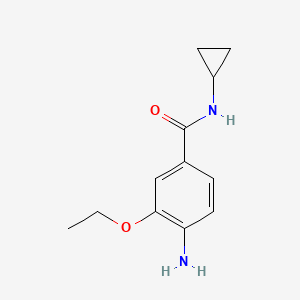
1-Bromocyclobutane-1-carbonitrile
Overview
Description
1-Bromocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H6BrN It is a brominated derivative of cyclobutane, featuring a nitrile group attached to the cyclobutane ring
Mechanism of Action
Target of Action
It’s known that small, strained carbocyclic systems like 1-bromocyclobutane-1-carbonitrile have been studied for their potential as bioisosteres .
Mode of Action
It’s known that strained carbocyclic species like this compound have unique chemistry that has captivated organic chemists from a theoretical and fundamental standpoint . They have been studied extensively for their high strain energy and potential as bioisosteres .
Biochemical Pathways
It’s known that strained carbocyclic species like this compound have been studied for their potential as bioisosteres , which suggests they may interact with various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
It’s known that strained carbocyclic species like this compound have been studied for their potential as bioisosteres , which suggests they may have various molecular and cellular effects.
Action Environment
It’s known that the compound is a liquid at room temperature , which suggests that temperature could be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclobutane-1-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclobutane-1-carbonitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Cyclobutane-1-carbonitrile.
Reduction: Cyclobutylamine.
Oxidation: Cyclobutane-1-carboxylic acid.
Scientific Research Applications
1-Bromocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclobutane-1-carbonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chlorocyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Cyclobutane-1-carboxylic acid: An oxidized derivative with different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
1-bromocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c6-5(4-7)2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXIMWRBRVXDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39994-98-4 | |
| Record name | 1-bromocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)

![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)









![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)

